molecular formula C9H10Br2S B13187305 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene

2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene

Cat. No.: B13187305
M. Wt: 310.05 g/mol
InChI Key: WMEURMNWAQULTB-UHFFFAOYSA-N
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Description

2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can be achieved through a multi-step process involving the bromination of thiophene derivatives and the formation of cyclopropylmethyl intermediates. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be further reacted with bromomethyl cyclopropane derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex polycyclic structures.

Scientific Research Applications

2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms in the compound can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both a thiophene ring and a cyclopropylmethyl group

Properties

Molecular Formula

C9H10Br2S

Molecular Weight

310.05 g/mol

IUPAC Name

2-bromo-3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-7-1-4-12-8(7)11/h1,4H,2-3,5-6H2

InChI Key

WMEURMNWAQULTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(SC=C2)Br)CBr

Origin of Product

United States

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